molecular formula C8H7N5O2S B2508489 6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034578-12-4

6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2508489
CAS No.: 2034578-12-4
M. Wt: 237.24
InChI Key: JEXINYFYRZELCZ-UHFFFAOYSA-N
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Description

6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C8H7N5O2S and its molecular weight is 237.24. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is involved in the synthesis of novel heterocyclic compounds due to its structural versatility. Researchers have synthesized various derivatives that exhibit significant anti-inflammatory and analgesic activities. These derivatives have been tested as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, showing promising results in terms of COX-2 selectivity, analgesic activity, and anti-inflammatory activity (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial Activity

Several studies have demonstrated the compound's potential in yielding derivatives with antimicrobial properties. For example, certain synthesized derivatives have shown promising antimicrobial activity, indicating the chemical's utility in developing new antimicrobial agents (H. Sayed, A. H. Shamroukh, A. E. Rashad, 2006), (V. L. Gein, T. M. Zamaraeva, N. A. Buzmakova, T. F. Odegova, L. F. Gein, 2015).

Anticancer Activity

The compound has also been a part of research focusing on anticancer activity. Derivatives have been synthesized and evaluated for their in vitro and in vivo anticancer activities, demonstrating significant results against various cancer cell lines. This highlights its potential as a scaffold for developing novel anticancer agents (Elizabeth Eldhose, Kaviarasan Lakshmanan, P. Krishnamurthy, K. Rajagopal, Manal R. Mohammed, Pulla Prudviraj, Gowramma Byran, 2020).

Drug Discovery

In drug discovery, the compound's derivatives have been explored for various biological activities, including their role as PARP1 inhibitors, which is crucial for developing treatments for certain types of cancers. These studies show the compound's importance in medicinal chemistry as a versatile building block for creating compounds with targeted biological activities (Elizabeth Eldhose et al., 2020).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, these derivatives have the ability to disrupt processes related to DNA replication .

Future Directions

The 1,3,4-thiadiazole scaffold has shown significant therapeutic potential . Future research could focus on modifying the structure of known derivatives with documented activity to design new antitumor agents . The development of new, effective drugs and anticancer strategies are still being sought .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2S/c1-4-12-13-8(16-4)11-7(15)5-2-6(14)10-3-9-5/h2-3H,1H3,(H,9,10,14)(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXINYFYRZELCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.